N-(3-chloro-4-fluorophenyl)-5-(pyridin-3-yl)-1,3,4-thiadiazol-2-amine
Overview
Description
N-(3-chloro-4-fluorophenyl)-5-(pyridin-3-yl)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agricultural chemistry, and materials science. The presence of both aromatic and heterocyclic moieties in its structure contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-5-(pyridin-3-yl)-1,3,4-thiadiazol-2-amine typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring is formed by the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids or their derivatives under acidic or basic conditions.
Substitution Reactions: The introduction of the 3-chloro-4-fluorophenyl and pyridin-3-yl groups is achieved through substitution reactions. These reactions often involve the use of halogenated aromatic compounds and nucleophilic aromatic substitution (S_NAr) mechanisms.
Purification: The final product is purified using techniques such as recrystallization, column chromatography, or preparative high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-5-(pyridin-3-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H_2O_2), potassium permanganate (KMnO_4)
Reduction: Sodium borohydride (NaBH_4), lithium aluminum hydride (LiAlH_4)
Substitution: Halogenated aromatic compounds, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-5-(pyridin-3-yl)-1,3,4-thiadiazol-2-amine has a wide range of scientific research applications:
Medicinal Chemistry: This compound has shown potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Agricultural Chemistry: It is used in the synthesis of agrochemicals, including herbicides and fungicides, due to its ability to inhibit specific biological pathways in pests and pathogens.
Materials Science: The compound is explored for its use in the development of advanced materials, such as organic semiconductors and photovoltaic cells, owing to its electronic properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-5-(pyridin-3-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit enzymes involved in cell wall synthesis in bacteria or interfere with signaling pathways in cancer cells.
Pathways Involved: The compound can affect various biological pathways, such as oxidative stress response, apoptosis, and cell proliferation, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-5-(pyridin-3-yl)-1,3,4-thiadiazol-2-amine
- N-(4-fluorophenyl)-5-(pyridin-3-yl)-1,3,4-thiadiazol-2-amine
- N-(3-chloro-4-methylphenyl)-5-(pyridin-3-yl)-1,3,4-thiadiazol-2-amine
Uniqueness
N-(3-chloro-4-fluorophenyl)-5-(pyridin-3-yl)-1,3,4-thiadiazol-2-amine stands out due to the presence of both chloro and fluoro substituents on the phenyl ring, which can enhance its biological activity and selectivity
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-5-pyridin-3-yl-1,3,4-thiadiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN4S/c14-10-6-9(3-4-11(10)15)17-13-19-18-12(20-13)8-2-1-5-16-7-8/h1-7H,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PISXVEVABHIBNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(S2)NC3=CC(=C(C=C3)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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